![molecular formula C18H15BrO2 B12904856 Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- CAS No. 158358-17-9](/img/structure/B12904856.png)
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- is a complex organic compound characterized by the presence of a bromine atom, a benzofuran ring, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions. The resulting benzofuran is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Similar in structure but lacks the benzofuran ring and phenylethyl group.
Ethanone, 2-bromo-1-(3-bromophenyl)-: Contains an additional bromine atom on the phenyl ring.
Ethanone, 2-bromo-1-(4-methoxyphenyl)-: Features a methoxy group on the phenyl ring.
Uniqueness
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- is unique due to the combination of the benzofuran ring and the phenylethyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Propiedades
| 158358-17-9 | |
Fórmula molecular |
C18H15BrO2 |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
2-bromo-1-[3-(2-phenylethyl)-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C18H15BrO2/c19-12-16(20)18-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)21-18/h1-9H,10-12H2 |
Clave InChI |
PEXBCCVATOSBIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(OC3=CC=CC=C32)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



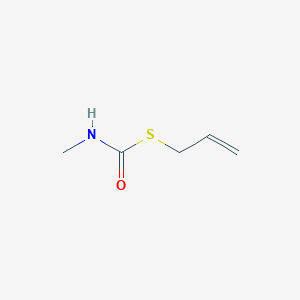
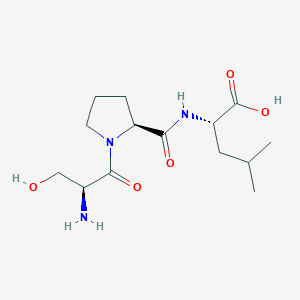


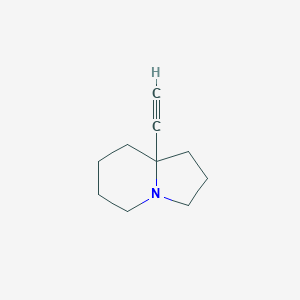
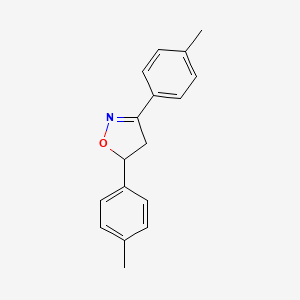


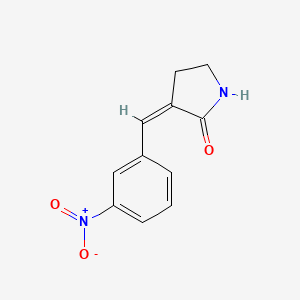
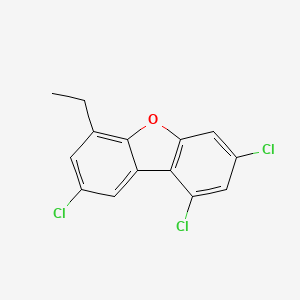

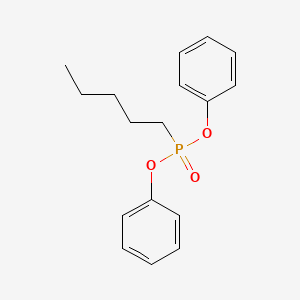
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
